molecular formula C15H13N3O4 B15013435 N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide

N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B15013435
M. Wt: 299.28 g/mol
InChI Key: ROXKFUBTJLITBR-MHWRWJLKSA-N
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Description

N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their versatile biological activities and are widely used in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-methoxy-5-nitrobenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzohydrazides.

Scientific Research Applications

N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its anti-inflammatory and anticancer activities.

    Industry: Utilized as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell walls and inhibit essential enzymes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its methoxy and nitro groups play a crucial role in its diverse applications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13N3O4/c1-22-14-8-7-13(18(20)21)9-12(14)10-16-17-15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19)/b16-10+

InChI Key

ROXKFUBTJLITBR-MHWRWJLKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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